Cas no 158296-69-6 (4-Amino-3-chloro-5-methylbenzonitrile)

4-Amino-3-chloro-5-methylbenzonitrile is a substituted benzonitrile derivative with a molecular formula of C8H7ClN2. This compound features an amino group at the 4-position, a chloro substituent at the 3-position, and a methyl group at the 5-position, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern enables selective reactivity, particularly in pharmaceutical and agrochemical applications. The presence of both electron-donating (amino) and electron-withdrawing (cyano, chloro) groups enhances its utility in cross-coupling reactions and heterocycle formation. High purity grades are available to ensure consistent performance in research and industrial processes. Proper handling under controlled conditions is recommended due to its potential reactivity.
4-Amino-3-chloro-5-methylbenzonitrile structure
158296-69-6 structure
Product Name:4-Amino-3-chloro-5-methylbenzonitrile
CAS No:158296-69-6
MF:C8H7ClN2
MW:166.607580423355
MDL:MFCD00041476
CID:65494
PubChem ID:2735301
Update Time:2025-05-19

4-Amino-3-chloro-5-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-chloro-5-methylbenzonitrile
    • 2-Chloro-4-cyano-6-methylaniline
    • BUTTPARK 20\03-73
    • 4-AMINO-3-CHLORO-5-METHYLBENZONITRILE: TECH., 90%
    • Benzonitrile, 4-amino-3-chloro-5-methyl-
    • A809918
    • CS-W014302
    • AKOS006228605
    • 4-Amino-3-Chloro-5-Methyl-Benzonitrile
    • AS-18871
    • 4-Amino-3-chloro-5-methylbenzonitrile, AldrichCPR
    • AM808217
    • MFCD00041476
    • SCHEMBL1145042
    • 4-Amino-3-chloro-5-methyl benzonitrile
    • PB18430
    • J-514353
    • DTXSID30370667
    • 158296-69-6
    • FT-0617488
    • CL8202
    • DB-043384
    • MDL: MFCD00041476
    • Inchi: 1S/C8H7ClN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3
    • InChI Key: NDTNVCCDQAOBSZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#N)=CC(C)=C1N
    • BRN: 7527075

Computed Properties

  • Exact Mass: 166.03000
  • Monoisotopic Mass: 166.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 49.8A^2

Experimental Properties

  • Color/Form: Cream or light brown powder
  • Density: 1.27
  • Melting Point: 120-130°C
  • Boiling Point: 302.0±42.0 °C at 760 mmHg
  • Flash Point: 136.5±27.9 °C
  • Refractive Index: 1.594
  • PSA: 49.81000
  • LogP: 2.68348
  • Solubility: Insoluble

4-Amino-3-chloro-5-methylbenzonitrile Security Information

4-Amino-3-chloro-5-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Amino-3-chloro-5-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:158296-69-6)4-Amino-3-chloro-5-methylbenzonitrile
Order Number:A809918
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):186.0/544.0
Email:sales@amadischem.com

Additional information on 4-Amino-3-chloro-5-methylbenzonitrile

Introduction to 4-Amino-3-chloro-5-methylbenzonitrile (CAS No. 158296-69-6)

4-Amino-3-chloro-5-methylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 158296-69-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzonitrile core substituted with an amino group, a chloro group, and a methyl group, has garnered attention due to its versatile reactivity and potential applications in the synthesis of bioactive molecules.

The structural configuration of 4-Amino-3-chloro-5-methylbenzonitrile makes it a valuable building block for the construction of more complex chemical entities. The presence of the amino group (-NH₂) and the chloro group (-Cl) on the benzene ring introduces multiple sites for functionalization, enabling chemists to tailor the molecule for specific biological targets. Additionally, the benzonitrile moiety (-C≡N) serves as a versatile handle for further chemical transformations, including nucleophilic additions and cyclizations.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-Amino-3-chloro-5-methylbenzonitrile and its derivatives. The compound has been investigated as a precursor in the synthesis of various pharmacophores, particularly those relevant to anticancer and antimicrobial therapies. The benzonitrile scaffold is well-documented for its role in medicinal chemistry, often serving as a core structure in drugs that target specific enzymes or receptors.

One of the most compelling aspects of 4-Amino-3-chloro-5-methylbenzonitrile is its utility in generating heterocyclic compounds. Heterocycles are ubiquitous in biologically active molecules, and introducing nitrogen into the aromatic system can significantly alter the electronic properties and biological activity of a compound. Researchers have leveraged this property to develop novel derivatives with enhanced binding affinity and selectivity for therapeutic targets.

The synthesis of 4-Amino-3-chloro-5-methylbenzonitrile typically involves multi-step organic reactions that highlight the compound's synthetic flexibility. For instance, it can be synthesized through chlorination and amination reactions on a methyl-substituted benzonitrile precursor. These synthetic pathways underscore the importance of 4-Amino-3-chloro-5-methylbenzonitrile as a key intermediate in industrial-scale chemical manufacturing.

Recent advancements in computational chemistry have further enhanced the understanding of 4-Amino-3-chloro-5-methylbenzonitrile's reactivity. Molecular modeling studies have provided insights into how different substituents on the benzene ring influence electronic distributions and interaction with biological targets. These insights are crucial for designing next-generation drug candidates with improved pharmacokinetic profiles.

The pharmaceutical industry has been particularly interested in derivatives of 4-Amino-3-chloro-5-methylbenzonitrile due to their potential as kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 4-Amino-3-chloro-5-methylbenzonitrile, researchers aim to develop compounds that selectively inhibit aberrant kinase activity without affecting normal cellular functions.

In addition to its role in anticancer research, 4-Amino-3-chloro-5-methylbenzonitrile has been explored for its antimicrobial properties. The growing threat of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Derivatives of this compound have shown promise in preliminary studies, demonstrating activity against both Gram-positive and Gram-negative bacteria. This finding underscores the broad therapeutic potential of 4-Amino-3-chloro-5-methylbenzonitrile derivatives.

The agrochemical sector has also recognized the value of 4-Amino-3-chloro-5-methylbenzonitrile as a building block for developing novel pesticides. Pesticides that target specific enzymatic pathways in pests can offer more effective and environmentally friendly solutions compared to traditional broad-spectrum agents. By incorporating 4-Amino-3-chloro-5-methylbenzonitrile into pesticide formulations, researchers aim to create compounds that disrupt essential pest processes while minimizing harm to non-target organisms.

From a chemical synthesis perspective, 4-Amino-3-chloro-5-methylbenzonitrile exemplifies the importance of functional group interconversion in organic chemistry. The ability to transform one functional group into another—such as converting an amino group into an amide or an ester—provides chemists with powerful tools for constructing complex molecules. This versatility makes 4-Amino-3-chloro-5-methylbenzoniltrle an indispensable reagent in both academic research laboratories and industrial settings.

The future directions for research involving 4-Amino-3-chloro-5-methylbenzonitrile are promising and multifaceted. Continued exploration of its derivatives will likely uncover new therapeutic applications across various disease areas. Additionally, advances in green chemistry principles may lead to more sustainable synthetic routes for producing this valuable intermediate.

In conclusion, 4-Amino-3-chloro-5-methylbenzonitrile (CAS No. 158296-69-6) represents a cornerstone compound in modern chemical synthesis and pharmaceutical development. Its unique structural features and synthetic versatility make it an essential tool for researchers aiming to discover new drugs and agrochemicals. As our understanding of molecular interactions continues to evolve, so too will the applications and significance of this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:158296-69-6)4-Amino-3-chloro-5-methylbenzonitrile
A809918
Purity:99%/99%
Quantity:25g/100g
Price ($):186.0/544.0
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